molecular formula C15H21N5O3 B5546000 3-(4-methylpiperazin-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide

3-(4-methylpiperazin-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide

Cat. No.: B5546000
M. Wt: 319.36 g/mol
InChI Key: KGFJZPLAOUYGRA-FOWTUZBSSA-N
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Description

3-(4-methylpiperazin-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methyl group and a nitrophenyl group linked via a propanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpiperazin-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide typically involves multi-step organic reactions. One common method involves the condensation of 4-methylpiperazine with 4-nitrobenzaldehyde under controlled conditions to form the intermediate Schiff base. This intermediate is then reacted with 3-bromopropanamide in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpiperazin-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as alkyl halides can be used in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(4-methylpiperazin-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methylpiperazin-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylpiperazin-1-yl)methyl-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine: A compound with a similar piperazine structure but different substituents.

    5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone: Another compound featuring the 4-methylpiperazine moiety.

Uniqueness

3-(4-methylpiperazin-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its nitrophenyl group, in particular, offers distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-18-8-10-19(11-9-18)7-6-15(21)17-16-12-13-2-4-14(5-3-13)20(22)23/h2-5,12H,6-11H2,1H3,(H,17,21)/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFJZPLAOUYGRA-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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